![molecular formula C17H31BrO7 B11936382 Propargyl-PEG7-Br](/img/structure/B11936382.png)
Propargyl-PEG7-Br
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Overview
Description
Propargyl-PEG7-Br is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a propargyl group at one end and a bromine atom at the other end. This compound is widely used in various chemical reactions, particularly in click chemistry, due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG7-Br typically involves the modification of commercially available PEG derivatives. One common method is to start with a PEG molecule that has a hydroxyl group at one end and a carboxyl group at the other end. The carboxyl group is first converted into a propargyl group through a reaction with propargyl bromide in the presence of a base such as potassium carbonate. The hydroxyl group can then be modified to introduce a bromine atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG7-Br undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Click Chemistry Reactions: The propargyl group can participate in CuAAC reactions with azide-containing compounds.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of the propargyl group with azides.
Major Products Formed
Propargylated Derivatives: Formed through substitution reactions.
Triazole Derivatives: Formed through CuAAC reactions with azides.
Scientific Research Applications
Drug Delivery Systems
The incorporation of Propargyl-PEG7-Br into drug delivery systems has been explored extensively due to its ability to enhance the pharmacokinetics and bioavailability of therapeutic agents.
- Biocompatibility : The PEG component provides excellent biocompatibility and reduces immunogenicity, making it suitable for use in vivo.
- Controlled Release : The propargyl moiety allows for the attachment of various drug molecules via click chemistry, enabling controlled release profiles tailored to specific therapeutic needs .
Case Study: Anticancer Drug Delivery
In a study focusing on anticancer therapies, this compound was used to conjugate chemotherapeutic agents to enhance their solubility and stability. The resulting formulations demonstrated improved therapeutic efficacy in preclinical models compared to free drugs, showcasing the potential of this compound in cancer treatment strategies .
PROTAC Technology
This compound is particularly notable as a linker in the development of PROTACs (PROteolysis TArgeting Chimeras), which are innovative tools for targeted protein degradation.
- Mechanism : PROTACs utilize E3 ligase recruitment to tag specific proteins for ubiquitination and subsequent degradation by the proteasome. This compound serves as a flexible linker that connects the ligand binding domain to the E3 ligase component.
- Efficiency : The use of this compound has been shown to improve the efficiency of PROTACs by facilitating optimal spatial orientation between the target protein and E3 ligase .
Case Study: Targeting Oncogenic Proteins
Research has demonstrated that PROTACs utilizing this compound can effectively degrade oncogenic proteins implicated in various cancers. For instance, a PROTAC designed to target an overexpressed oncogene showed significant reductions in protein levels, leading to decreased cell proliferation in cancer cell lines .
Bioconjugation Applications
The reactive nature of the propargyl group allows this compound to participate in various bioconjugation reactions, particularly those involving azide-containing biomolecules through copper-catalyzed azide-alkyne cycloaddition (click chemistry).
- Protein Modification : This capability is harnessed for modifying proteins with therapeutic agents or imaging probes, enhancing their functionality and targeting capabilities.
- Smart Drug Delivery Vehicles : By attaching bioactive molecules to this compound-modified carriers, researchers can develop smart vehicles capable of responding to specific stimuli within biological systems .
Case Study: Imaging Agents
In studies aimed at developing imaging agents for cancer diagnosis, this compound was utilized to conjugate fluorescent dyes to targeting ligands. This approach enabled specific visualization of tumor cells in vivo, demonstrating its utility in diagnostic applications .
Data Table: Summary of Applications
Application Area | Description | Example Case Studies |
---|---|---|
Drug Delivery Systems | Enhances solubility and stability of drugs; controlled release profiles | Anticancer drug formulations |
PROTAC Technology | Serves as a linker for targeted protein degradation | Targeting oncogenic proteins |
Bioconjugation Applications | Facilitates attachment of biomolecules for enhanced functionality | Imaging agents for cancer diagnostics |
Mechanism of Action
The primary mechanism of action of Propargyl-PEG7-Br involves its participation in CuAAC reactions. The propargyl group reacts with azides in the presence of a copper catalyst to form triazole rings. This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG7-OH: Similar structure but with a hydroxyl group instead of a bromine atom.
Propargyl-PEG7-NH2: Contains an amino group instead of a bromine atom.
Uniqueness
Propargyl-PEG7-Br is unique due to its bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile compound for various synthetic applications .
Biological Activity
Propargyl-PEG7-Br is a compound that has gained attention in the field of medicinal chemistry and drug development, particularly for its role as a linker in various bioconjugation strategies. This article explores its biological activity, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
This compound consists of a propargyl group linked to a polyethylene glycol (PEG) chain with seven ethylene glycol units, terminated with a bromine atom. This structure provides unique properties such as increased solubility in aqueous environments and the ability to participate in "click chemistry," specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC).
The primary mechanism of action for this compound involves its ability to form stable triazole linkages with azide-containing biomolecules through CuAAC. This reaction is highly efficient and selective, making it suitable for various applications, including:
- Linking peptides and proteins : Enhances the stability and bioavailability of therapeutic agents.
- Synthesis of PROTACs : this compound is utilized as a linker in Proteolysis Targeting Chimeras (PROTACs), which facilitate the targeted degradation of specific proteins by the ubiquitin-proteasome system .
- Antibody-drug conjugates (ADCs) : It serves as a key component in ADCs, improving the delivery and efficacy of cytotoxic drugs to cancer cells .
Anticancer Properties
Research has demonstrated that compounds utilizing this compound can exhibit significant anticancer activity. For instance, studies have shown that PROTACs created with this linker effectively degrade oncogenic proteins, leading to reduced tumor growth in various cancer models . The mechanism involves receptor-mediated endocytosis, allowing for enhanced cellular uptake compared to conventional drugs .
Neuroprotective Effects
In addition to its applications in oncology, derivatives of propargyl-containing compounds have shown potential neuroprotective effects. For example, certain propargyl derivatives have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Compounds similar to this compound have demonstrated selectivity towards MAO-B, which is particularly relevant for Parkinson's disease treatment .
Case Studies
- PROTAC Development : A study investigating the use of this compound in PROTACs highlighted its ability to selectively target and degrade specific proteins involved in cancer progression. The results indicated that the use of this linker significantly enhanced the efficacy of the therapeutic agents involved .
- Neuroprotective Compound Screening : A series of propargyl-containing compounds were synthesized and screened for MAO inhibition. The findings revealed that these compounds were non-toxic at therapeutic concentrations and effectively reduced reactive oxygen species levels, suggesting potential for neuroprotection .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C17H31BrO7 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C17H31BrO7/c1-2-4-19-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20-5-3-18/h1H,3-17H2 |
InChI Key |
KJXXVJVAPLDNTE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
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